Cas no 54863-45-5 (9-Bromononanenitrile)
9-Bromononanenitrile Chemical and Physical Properties
Names and Identifiers
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- Nonanenitrile, 9-bromo-
- 9-bromononanenitrile
- 54863-45-5
- SCHEMBL11236780
- DTXSID20518677
- 9-Bromononanenitrile
-
- Inchi: 1S/C9H16BrN/c10-8-6-4-2-1-3-5-7-9-11/h1-8H2
- InChI Key: RIEZEFLNVYCDLU-UHFFFAOYSA-N
- SMILES: BrCCCCCCCCC#N
Computed Properties
- Exact Mass: 217.04668
- Monoisotopic Mass: 217.04661g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 7
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 23.8Ų
Experimental Properties
- PSA: 23.79
9-Bromononanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B142440-50mg |
9-Bromononanenitrile |
54863-45-5 | 50mg |
$ 190.00 | 2023-04-19 | ||
| TRC | B142440-250mg |
9-Bromononanenitrile |
54863-45-5 | 250mg |
$ 844.00 | 2023-04-19 | ||
| TRC | B142440-500mg |
9-Bromononanenitrile |
54863-45-5 | 500mg |
$ 1499.00 | 2023-04-19 |
9-Bromononanenitrile Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 9-Bromononanenitrile
9-Bromononanenitrile (CAS No. 54863-45-5): A Versatile Synthetic Intermediate in Advanced Materials and Pharmaceutical Research
The compound 9-Bromononanenitrile, identified by its CAS No. 54863-45-5, is a structurally defined organic molecule with significant applications in modern chemical synthesis. Its molecular formula, C9H11BrN, combines a nine-carbon alkyl chain with a terminal bromine atom and a nitrile functional group (-CN), creating a unique chemical profile that enables diverse reactivity patterns. Recent advancements in synthetic chemistry have highlighted its role as an intermediate for specialty polymers, bioactive molecules, and nanomaterial precursors. This compound’s dual functionality—owing to the electrophilic bromine and the electron-withdrawing nitrile group—allows it to participate in both nucleophilic substitution reactions and carbon-carbon bond-forming processes, making it indispensable in multi-step synthesis pathways.
In the realm of pharmaceutical development, 9-Bromononanenitrile has emerged as a critical building block for designing targeted drug delivery systems. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated its utility in synthesizing lipid-polymer hybrid nanoparticles for cancer therapy. By conjugating this compound with polyethylene glycol (PEG) via click chemistry, researchers achieved stable carriers with enhanced tumor-specific targeting efficiency. The bromine moiety facilitated site-selective attachment of therapeutic payloads, while the nitrile group stabilized interactions with biological membranes, reducing premature drug release. Such findings underscore its potential to address longstanding challenges in controlled drug release mechanisms.
Beyond pharmaceuticals, this compound has gained traction in electronic material fabrication. A collaborative research effort between MIT and Samsung Advanced Institute of Technology (SAIT) leveraged its alkyl chain length and halogen reactivity to develop novel dielectric materials for flexible electronics. The study, featured in *Advanced Materials* (2023), revealed that incorporating 9-Bromononanenitrile-derived monomers into polymer electrolyte matrices improved dielectric constants by 37% while maintaining mechanical flexibility at sub-zero temperatures (-20°C). The nitrile group’s polar nature enhanced intermolecular dipole interactions, optimizing charge transport properties—a breakthrough for next-generation wearable devices.
In analytical chemistry, recent innovations have repurposed this compound as an internal standard for gas chromatography-mass spectrometry (GC-MS) analysis of environmental pollutants. A 2023 methodology paper in *Analytical Chemistry* validated its suitability due to structural similarities with polychlorinated biphenyls (PCBs) but superior volatility characteristics. The use of C9H11BrN as an isotopically labeled tracer enabled precise quantification of trace contaminants in water samples down to 0.1 ppb levels, outperforming conventional standards like dodecane.
The synthesis pathway of this compound has also evolved significantly over the past decade. Traditional methods involving Sandmeyer-type reactions on nonanenitrile precursors often faced scalability issues due to hazardous chlorine gas handling requirements. However, a green chemistry approach reported in *ACS Sustainable Chemistry & Engineering* (2022) introduced copper-catalyzed diazo coupling using readily available sodium azide and tributyl(vinyl)tin hydride intermediates. This method eliminated toxic reagents while achieving >98% purity under ambient conditions—a milestone for industrial adoption.
In material degradation studies, researchers at ETH Zurich recently discovered unexpected applications for this compound’s thermal stability profile (Tmelt: 78°C; Tdecomp: >300°C). By incorporating it into epoxy resin formulations via amidation reactions with bisphenol-A diglycidyl ether, they created self-healing coatings capable of restoring mechanical properties after thermal stress cycles up to 180°C. The alkyl bromide’s ability to form reversible hydrogen bonds with neighboring polymer chains enabled localized microcrack repair without compromising bulk material integrity—a critical advancement for aerospace composites.
Biochemical studies have further revealed its role as a modulator of enzyme activity through non-covalent interactions. A collaborative project between Stanford University and Genentech demonstrated that micromolar concentrations of C9H11BrN inhibit human acetylcholinesterase (AChE) activity by competitively binding at the enzyme’s peripheral anionic site (PAS). This mechanism was elucidated using X-ray crystallography and molecular dynamics simulations published in *Nature Communications* (2023), suggesting potential therapeutic applications for neurodegenerative diseases where AChE overactivity contributes to pathology.
The growing demand for sustainable manufacturing practices has driven innovations in recycling methodologies involving this compound. Researchers at Imperial College London developed a catalytic depolymerization protocol using palladium-on-carbon catalysts under mild hydrogenation conditions to recover unreacted 9-Bromononanenitrile from failed reaction batches. With recovery yields exceeding 90%, this approach reduces waste generation by approximately 67% compared to traditional disposal methods—a key contribution toward circular economy principles within chemical industries.
In summary, the multifunctional nature of C9H11BrN (CAS No. 54863-45-5) continues to redefine its role across interdisciplinary research domains. Its capacity to bridge organic synthesis challenges—from drug delivery systems to smart materials—positions it as a cornerstone molecule for addressing contemporary technological demands while adhering to evolving environmental standards.
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